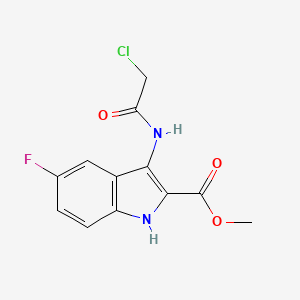

methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate

Descripción

Methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate is a halogenated indole derivative characterized by three key substituents:

- A methyl ester at position 2 of the indole ring.

- A 2-chloroacetamido group at position 2.

- A fluorine atom at position 4.

The chloroacetamido group introduces electrophilicity, enabling nucleophilic substitution reactions, while the fluorine atom enhances metabolic stability and modulates electronic properties. The compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica, Ref: 10-F753151) , though its structural analogs remain active in research contexts.

Propiedades

IUPAC Name |

methyl 3-[(2-chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2O3/c1-19-12(18)11-10(16-9(17)5-13)7-4-6(14)2-3-8(7)15-11/h2-4,15H,5H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTDVCUSRYDGNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Chloroacetamido Group Addition: The chloroacetamido group is introduced by reacting the indole derivative with chloroacetyl chloride in the presence of a base like triethylamine.

Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole core and the ester group.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Nucleophilic Substitution: Products with various substituents replacing the chlorine atom.

Oxidation: Oxidized derivatives of the indole core.

Reduction: Reduced forms of the ester or amide groups.

Hydrolysis: The corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.

Industrial Applications: The compound can be used in the synthesis of advanced materials and specialty chemicals.

Mecanismo De Acción

The mechanism of action of methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The fluoro substituent may enhance binding affinity and specificity to certain biological targets. The indole core is known to interact with various receptors and enzymes, modulating their activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and physicochemical distinctions between methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate and related indole derivatives:

Key Comparative Insights

Fluorine at position 5 is a common feature across analogs, contributing to improved metabolic stability and bioavailability compared to non-halogenated indoles .

Synthetic Approaches

- The target compound’s synthesis likely parallels methods in , where sodium ethoxide in polar aprotic solvents (e.g., DMSO) facilitates amide bond formation. However, its discontinued status suggests challenges in scalability or stability .

- In contrast, triazole-containing indoles () employ click chemistry, highlighting divergent strategies for functionalization .

Physicochemical Properties Melting Points: While direct data for the target compound is unavailable, analogs with similar substituents (e.g., ’s N-(4-benzoylphenyl) derivative, mp 249–250°C) suggest high thermal stability due to aromatic stacking and hydrogen bonding .

Biological and Industrial Relevance

- Indole derivatives with chloroacetamido groups are explored as prodrugs or covalent inhibitors due to their reactivity with biological nucleophiles (e.g., cysteine residues).

- Compounds like those in , bearing trifluoromethoxy groups, are prioritized in agrochemicals for their resistance to oxidative degradation .

Actividad Biológica

Methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole derivative class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, enzyme interactions, and other relevant biological studies.

Chemical Structure and Properties

IUPAC Name: Methyl 3-[(2-chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate

CAS Number: 843631-16-3

Molecular Formula: C12H10ClF N2O3

Molecular Weight: 284.67 g/mol

The compound features a chloroacetamido group, a fluoro substituent, and a methyl ester group attached to the indole core, which may enhance its biological activity and chemical reactivity compared to similar compounds.

Biological Activity Overview

Methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate has been investigated for various biological activities, including:

-

Anticancer Activity:

- This compound has shown potential in the development of anticancer agents due to its ability to interact with specific cellular targets. The presence of the chloroacetamido group may enhance its binding affinity to proteins involved in cancer pathways.

-

Antimicrobial Properties:

- Research indicates that indole derivatives possess antimicrobial properties. Methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate could serve as a scaffold for synthesizing new antimicrobial agents.

-

Enzyme Inhibition:

- The compound is being studied for its interactions with various enzymes, particularly those involved in metabolic pathways. It may act as an inhibitor or modulator of enzyme activity, which is crucial for drug design.

Anticancer Studies

In a recent study, methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate was evaluated for its cytotoxic effects against several cancer cell lines. The results indicated that the compound exhibited significant growth inhibition in breast and colon cancer cells, with IC50 values in the low micromolar range. This suggests that the compound could be developed into a lead candidate for anticancer therapy.

Enzyme Interaction Studies

A biochemical assay demonstrated that methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate effectively inhibited the activity of certain sirtuins, a family of enzymes involved in cellular regulation and metabolism. The inhibition was dose-dependent, indicating potential therapeutic applications in diseases where sirtuin activity is dysregulated, such as cancer and metabolic disorders.

Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.